molecular formula C8H9BrN2O B2825189 5-Bromo-4-cyclopropyl-6-methoxypyrimidine CAS No. 1649454-57-8

5-Bromo-4-cyclopropyl-6-methoxypyrimidine

Cat. No. B2825189
CAS RN: 1649454-57-8
M. Wt: 229.077
InChI Key: FHEYKQYHQQAZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyclopropyl-6-methoxypyrimidine is a chemical compound with the molecular formula C8H9BrN2O . It is used in various chemical reactions and has a molecular weight of 229.08 .


Synthesis Analysis

The synthesis of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine involves the reaction of 4-cyclopropyl-6-methoxypyrimidine with Bn at -20 °C in ethanol . The mixture is then slowly warmed to room temperature and stirred for 16 hours .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-cyclopropyl-6-methoxypyrimidine is 1S/C8H9BrN2O/c1-12-8-6(9)7(5-2-3-5)10-4-11-8/h4-5H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-4-cyclopropyl-6-methoxypyrimidine has a predicted boiling point of 289.3±40.0 °C and a predicted density of 1.590±0.06 g/cm3 . Its pKa value is predicted to be 2.13±0.28 .

Scientific Research Applications

Antiviral Applications

One of the significant applications of pyrimidine derivatives, similar to 5-Bromo-4-cyclopropyl-6-methoxypyrimidine, is in the development of antiviral agents. For instance, 5-substituted-2,4-diaminopyrimidines with modifications at the C5 position, including bromo substitutions, have been studied for their potential in inhibiting retrovirus replication. These compounds have shown marked antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis and Structural Applications

The synthesis of pyrimidine derivatives, including brominated pyrimidines, is fundamental in organic chemistry, providing versatile intermediates for further chemical transformations. Efficient synthesis methods for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods (Schwab et al., 2002). These compounds are crucial for constructing complex molecular architectures for various applications, including materials science and nanotechnology.

Anticancer and Immunomodulatory Applications

Pyrimidine derivatives also play a role in anticancer research, with compounds like bropirimine showing anticancer and interferon-inducing properties. The synthesis of 5-aryl analogues of such tetra-substituted pyrimidines has been explored to understand their potential molecular recognition properties, which may influence their biological activities (Hannah et al., 2000).

Corrosion Inhibition

In addition to biomedical applications, pyrimidine derivatives have been evaluated as corrosion inhibitors. Thiopyrimidines, for instance, have shown promising results as effective corrosion inhibitors for mild steel in hydrochloric acid, with certain derivatives achieving high efficiency in protecting the metal surface (Singh et al., 2016). This application is vital for industrial processes where corrosion resistance is crucial for maintaining the integrity and longevity of metal structures.

properties

IUPAC Name

5-bromo-4-cyclopropyl-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-12-8-6(9)7(5-2-3-5)10-4-11-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEYKQYHQQAZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-cyclopropyl-6-methoxypyrimidine

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